Fmoc-Homoarginin-OH

Übersicht

Beschreibung

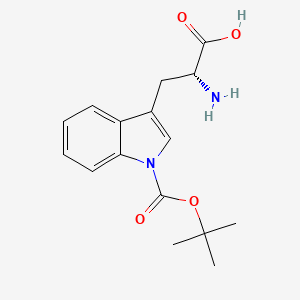

“Fmoc-homoarg-OH” is a derivative of the amino acid arginine . It is a useful tool for the introduction of homoarginine during Fmoc Solid Phase Peptide Synthesis (SPPS) . The replacement of Arg by HomoArg may be a good avenue for the design of biologically active peptides with increased resistance to degradation by trypsin-like enzymes .

Synthesis Analysis

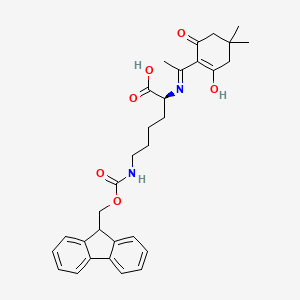

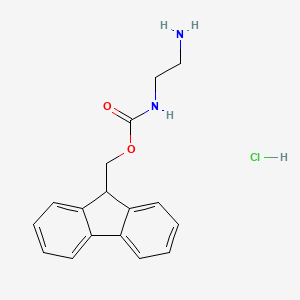

“Fmoc-homoarg-OH” can be synthesized using standard Fmoc/tBu SPPS protocols . It can be used in exactly the same manner as Fmoc-Arg (Pbf)-OH . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

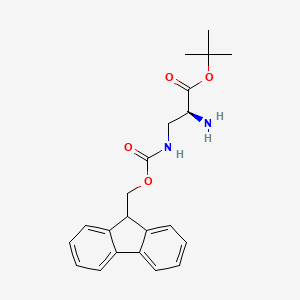

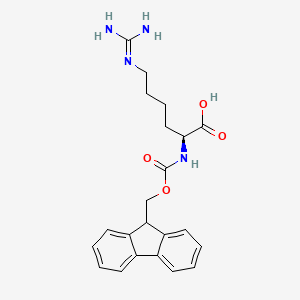

Molecular Structure Analysis

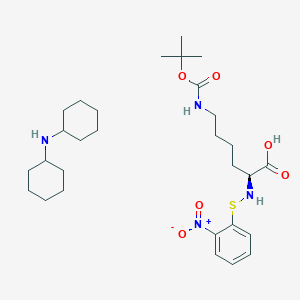

The molecular formula of “Fmoc-homoarg-OH” is C35H42N4O7S . Its molecular weight is 662.80 g/mol .

Chemical Reactions Analysis

“Fmoc-homoarg-OH” is used in Fmoc SPPS, where it behaves similarly to Fmoc-Arg (Pbf)-OH . It is a useful tool for the introduction of homoarginine during Fmoc SPPS .

Physical and Chemical Properties Analysis

“Fmoc-homoarg-OH” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .

Wissenschaftliche Forschungsanwendungen

Biomedizinische Anwendungen

“Fmoc-Homoarginin-OH” wurde bei der Herstellung von selbsttragenden Hydrogelen verwendet, die auf Fmoc-derivatisierten kationischen Hexapeptiden basieren {svg_1}. Diese Hydrogele sind biokompatible Materialien, die sich für biologische, biomedizinische und biotechnologische Anwendungen eignen {svg_2}. Sie können als Arzneimittelträger und diagnostische Werkzeuge für die Bildgebung verwendet werden {svg_3}.

Gewebetechnik

Das Fmoc-K3-Hydrogel, das steifer ist (G’ = 2526 Pa), fungiert als potenzielles Material für die Gewebetechnik und unterstützt die Zellhaftung, das Überleben und die Vermehrung {svg_4}. Diese Anwendung ist besonders wichtig in der regenerativen Medizin.

Formulierung von Membranen und Beschichtungen

Peptidbasierte Hydrogele (PHGs), die mit “this compound” hergestellt werden können, wurden für die Formulierung von Membranen und Beschichtungen vorgeschlagen {svg_5}. Diese können in verschiedenen Bereichen eingesetzt werden, darunter Medizinprodukte und Umweltwissenschaften.

Komponenten für Sensoren

PHGs wurden auch bei der Erzeugung von Komponenten für Sensoren verwendet {svg_6}. Diese Anwendung ist besonders relevant im Bereich der analytischen Chemie und Umweltüberwachung.

Optimierung von Werkzeugen für die Arzneimittelverabreichung

PHGs wurden bei der Optimierung von Werkzeugen für die Verabreichung von Medikamenten und/oder Diagnostika eingesetzt {svg_7}. Dies ist eine wichtige Anwendung im Bereich der pharmazeutischen Wissenschaften.

Supramolekulare Gele

“this compound” wurde verwendet, um supramolekulare Gele durch Koassemblierungsphänomene unter Verwendung von FMOC-Aminosäuren als niedermolekulare Gelbildner zu erhalten {svg_8}. Die Stabilität dieser neuen Strukturen wurde durch den Vial-Inversions-Test bewertet, während FTIR-Spektren die Wechselwirkung zwischen den Verbindungen belegen {svg_9}.

Wirkmechanismus

Target of Action

Fmoc-homoarg-OH, also known as N-α-Fmoc-N G- (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-homoarginine , is primarily used in the field of peptide synthesis. Its main target is the amino acid sequence of the peptide being synthesized .

Mode of Action

Fmoc-homoarg-OH operates through a process known as Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group in the compound is base-labile, meaning it can be rapidly removed by a base . This allows for the introduction of homoarginine during the peptide synthesis process .

Biochemical Pathways

The primary biochemical pathway involved with Fmoc-homoarg-OH is peptide synthesis . The compound aids in the assembly of amino acids into peptides, contributing to the formation of proteins. It’s worth noting that Fmoc-modified amino acids and short peptides possess eminent self-assembly features .

Pharmacokinetics

Instead, its utility lies in its stability under specific conditions (15-25°C storage temperature) and its solubility in DMF .

Result of Action

The primary result of Fmoc-homoarg-OH’s action is the successful synthesis of peptides with the inclusion of homoarginine . This can be particularly useful in the creation of substrate peptidomimetic inhibitors (SPIs), which have been shown to efficiently inhibit histone deacetylases (HDACs) .

Action Environment

The efficacy and stability of Fmoc-homoarg-OH are influenced by environmental factors such as temperature and solvent. The compound is stable at temperatures between 15-25°C and is clearly soluble in DMF .

Safety and Hazards

Safety measures should be taken while handling “Fmoc-homoarg-OH”. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

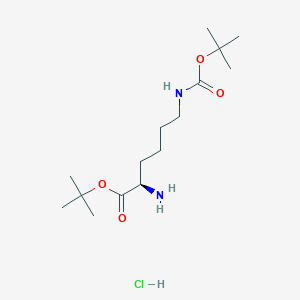

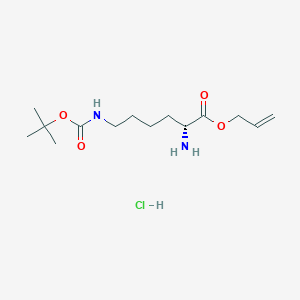

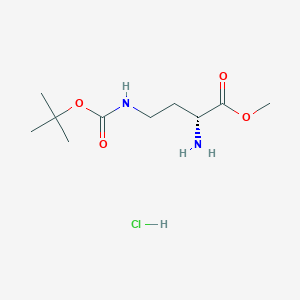

The building blocks Fmoc-Asu(NH-OtBu)-OH, Fmoc-Lys(carbamoyl-OtBu)-OH, Fmoc-HomoArg(OtBu,Pbf)-OH, and Fmoc-L-Orn(Ac,OBz)-OH are compatible with standard Fmoc/tBu SPPS protocols and represent ready to use efficient tools for the fine-tuning of the chelating properties of peptides . This suggests potential future applications in the design of biologically active peptides with increased resistance to degradation .

Biochemische Analyse

Biochemical Properties

Fmoc-homoarg-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during this process . The nature of these interactions is largely determined by the Fmoc group, which is base-labile and can be rapidly removed by a base . This property is crucial in SPPS, as it allows for the sequential addition of amino acids to a growing peptide chain .

Cellular Effects

The effects of Fmoc-homoarg-OH on cellular processes are primarily related to its role in peptide synthesis. By facilitating the assembly of specific peptide sequences, Fmoc-homoarg-OH can indirectly influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Fmoc-homoarg-OH exerts its effects through its interactions with other biomolecules during peptide synthesis. The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS . Its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin, making it a crucial component in the synthesis process .

Subcellular Localization

Given its role in peptide synthesis, it may be localized to areas of the cell where this process occurs .

Eigenschaften

IUPAC Name |

(2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRELIJBJYZHTQU-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654068 | |

| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776277-76-0 | |

| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

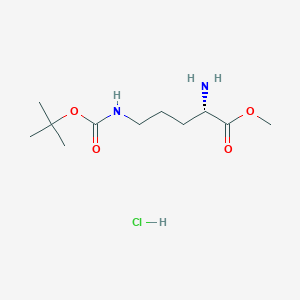

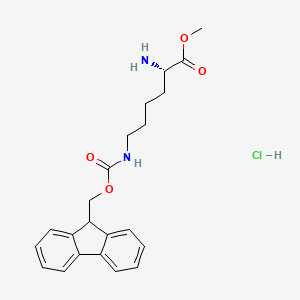

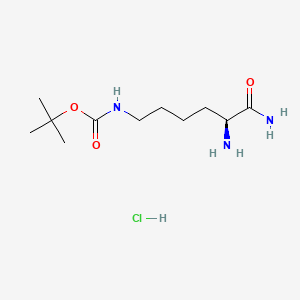

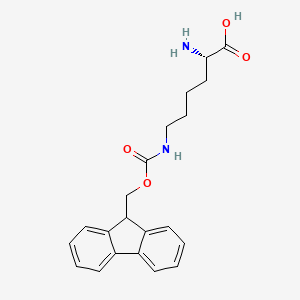

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fmoc-homoarg-OH serves as one of the amino acid building blocks in the step-by-step synthesis of the eptifibatide peptide on a solid support (Rink AM Resin) []. The "Fmoc" group acts as a temporary protecting group for the amino group, while "OH" indicates the reactive carboxyl group, allowing for sequential addition of amino acids to build the desired peptide sequence.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.